Methyl 2'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 2’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 2’ position, a hydroxyl group at the 5 position, and a carboxylate ester group at the 3 position on the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of one aromatic ring is coupled with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it suitable for the synthesis of complex biphenyl derivatives.
Industrial Production Methods
On an industrial scale, the production of Methyl 2’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the selection of cost-effective and environmentally benign reagents and solvents is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the hydroxyl and carboxylate ester groups can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-5-hydroxybenzoate: Similar structure but lacks the biphenyl moiety.
Flurbiprofen: Contains a biphenyl structure with a fluorine atom but differs in the position of functional groups.
Brequinar: A biphenyl derivative with different substituents, known for its use in clinical trials for various diseases.
Uniqueness
Methyl 2’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of a fluorine atom, hydroxyl group, and carboxylate ester group on the biphenyl scaffold makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-(2-fluorophenyl)-5-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-6-9(7-11(16)8-10)12-4-2-3-5-13(12)15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAHLBDYVOOUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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